![molecular formula C20H19ClN2O2 B2355731 2-chloro-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide CAS No. 851407-47-1](/img/structure/B2355731.png)
2-chloro-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
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Overview
Description
The compound is a derivative of quinoline, which is a nitrogen-containing bicyclic compound . Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . They are present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, anti-inflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .
Molecular Structure Analysis
The molecular structure of such compounds often involves a quinoline nucleus, which is a bicyclic compound containing a benzene ring fused to a pyridine ring . The specific structure of “2-chloro-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide” would depend on the exact arrangement and bonding of the atoms, which isn’t provided here.Chemical Reactions Analysis
The chemical reactions involving such compounds can be quite diverse, depending on the specific functional groups present in the molecule. Quinoline derivatives, for instance, are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Scientific Research Applications
Pharmacological Applications
Serotonin Type-3 (5-HT3) Receptor Antagonists
Research has explored the synthesis of quinoxalin-2-carboxamides, including compounds structurally related to 2-chloro-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide, as serotonin type-3 (5-HT3) receptor antagonists. These compounds, designed according to pharmacophoric requirements, showed potential for treating conditions influenced by 5-HT3 receptors, such as certain gastrointestinal disorders and chemotherapy-induced nausea and vomiting (Mahesh et al., 2011).
Antibacterial Applications
Novel Pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides
A series of compounds including pyrrolo[3,4-b]quinolin derivatives demonstrated promising antibacterial activity against a range of pathogens, indicating the potential of such molecules, which share a quinoline core with 2-chloro-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide, in developing new antibacterial agents (Largani et al., 2017).
Antioxidant and Antibacterial Studies
Phenolic Esters and Amides of Quinoline Derivatives
Studies have also shown that phenolic esters and amides of quinoline derivatives exhibit significant antioxidant and antibacterial properties, suggesting that modifications of the quinoline moiety can enhance biological activity. This underscores the potential of compounds like 2-chloro-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide in therapeutic applications (Shankerrao et al., 2013).
Materials Science Applications
Fluorescent Chemosensors for Metal Ions
Research into fluorescent chemosensors has identified compounds with quinoline moieties as excellent candidates for detecting metal ions such as Zn(2+). These compounds' ability to selectively bind and fluoresce in the presence of specific ions highlights their utility in environmental monitoring and bioimaging applications, showcasing the versatility of the quinoline core present in 2-chloro-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide (Li et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-chloro-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2/c1-12-7-8-14-11-15(19(24)23-18(14)13(12)2)9-10-22-20(25)16-5-3-4-6-17(16)21/h3-8,11H,9-10H2,1-2H3,(H,22,25)(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMCRKCOAPWSJD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=CC=C3Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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